molecular formula C12H12N4O4S B2653066 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1251543-79-9

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2653066
CAS RN: 1251543-79-9
M. Wt: 308.31
InChI Key: VRLYSFMHOSWGBH-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 2,4-dimethylthiazol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a 5,6-dihydro-1,4-dioxine-2-carboxamide group . These groups are common in many organic compounds and can contribute to the compound’s overall properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-dimethylthiazol-5-yl group would likely contribute to the compound’s overall polarity and could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazol-2-yl group and the 5,6-dihydro-1,4-dioxine-2-carboxamide group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,4-dimethylthiazol-5-yl group could contribute to the compound’s solubility and stability .

Scientific Research Applications

Biochemical and Pharmaceutical Research

  • Advanced Glycation End-Product Formation : Compounds with structural similarities to the mentioned chemical are explored for their roles in the formation of advanced glycation end-products (AGEs). These are significant in the study of diabetes and neurodegenerative diseases, where reactive carbonyl species like methylglyoxal modify proteins, forming AGEs. Understanding the reactions and inhibitions of such compounds can contribute to therapeutic approaches against AGE-related pathologies (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Antimicrobial and Antioxidant Activities : Novel synthetic pathways leading to heterocyclic compounds, including oxadiazoles and thiazoles, have been explored for their antimicrobial and antioxidant activities. These studies pave the way for developing new drugs with improved efficacy against various microbial pathogens and oxidative stress conditions. For example, research into the synthesis of novel benzodifuranyl, triazines, and oxadiazepines has shown potential anti-inflammatory and analgesic properties, highlighting the therapeutic potential of such compounds in pain management and inflammation reduction (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antiviral Research : Thiazole C-nucleosides have been synthesized and evaluated for their activity against various viruses, demonstrating how structural modifications can enhance antiviral properties. Such research contributes to the development of novel antiviral agents, crucial for treating diseases caused by viruses (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

Material Science and Chemistry

  • Synthetic Routes and Polymer Research : The study of oxadiazole and thiadiazole derivatives extends into material science, where such compounds are integral to synthesizing novel polymeric materials with unique properties like thermal stability, fluorescence, and solubility. These materials have applications ranging from electronic devices to biomedical fields, showcasing the versatility of such chemical structures in contributing to advanced material development (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).

  • Antibacterial Mechanism Exploration : The antibacterial activity and mechanisms of action of oxadiazole derivatives have been a subject of interest. Such studies help in understanding how these compounds interact with bacterial cells, leading to the development of new antibacterial agents with specific mechanisms of action, crucial for overcoming antibiotic resistance (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-6-9(21-7(2)13-6)11-15-16-12(20-11)14-10(17)8-5-18-3-4-19-8/h5H,3-4H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLYSFMHOSWGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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